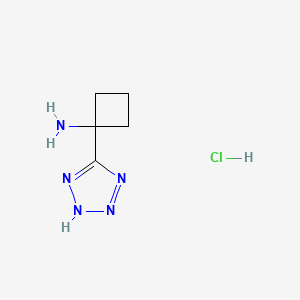

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride

Descripción

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is a heterocyclic compound featuring a cyclobutane ring fused with a tetrazole moiety and an amine group. The tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The hydrochloride salt form improves solubility for synthetic and pharmacological applications.

Propiedades

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c6-5(2-1-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFSJEAZKYABGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NNN=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Assembly via Cyclobutanamine Functionalization

This method, detailed in patent CN110343050A, involves sequential protection, functionalization, and deprotection steps:

Step 1: Protection of Cyclobutanamine

Cyclobutanamine (I-1 ) is reacted with di-tert-butyl dicarbonate (Boc₂O) in aprotic solvents (e.g., tetrahydrofuran or dichloromethane) under basic conditions (triethylamine or NaHCO₃) to yield N-Boc-cyclobutanamine (I-2) .

Mechanistic Insights and Side Reactions

Competing Pathways in Tetrazole Formation

During cycloaddition, the 1H- vs. 2H-tetrazole tautomerism must be controlled. Acidic conditions favor the 1H-tautomer, while bulky substituents stabilize the 2H-form. In the patented method, TMSCl suppresses tautomerization by temporarily protecting the tetrazole nitrogen, ensuring >95% regioselectivity.

Byproduct Formation and Mitigation

- N-Substituted Tetrazoles : Over-alkylation at N1/N2 positions can occur if stoichiometry is unbalanced. Using excess cyclobutanamine (1.5 equiv) minimizes this.

- Ring-Opening of Cyclobutane : Harsh oxidative conditions (e.g., concentrated HNO₃) may fragment the cyclobutane ring. Electrochemical oxidation at neutral pH is preferred.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Stability

- HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).

- Storage : Stable for >12 months at −20°C under anhydrous conditions.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

For bulk production, the stepwise method is preferred due to reproducibility and ease of purification. Key recommendations include:

Análisis De Reacciones Químicas

Types of Reactions

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the tetrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can result in a variety of substituted tetrazoles with different functional groups .

Aplicaciones Científicas De Investigación

Chemistry

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules relevant for pharmaceuticals and agrochemicals. Its unique structure allows for the development of new compounds with tailored properties.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit activity against various pathogens.

- Anticancer Activity : Preliminary studies suggest it could have effects on cancer cell lines by modulating specific biological pathways.

Medicine

Ongoing research is focused on the therapeutic potential of this compound:

- Infectious Diseases : Investigations are underway to determine its efficacy against bacterial and viral infections.

- Cancer Treatment : Its ability to interact with enzymes and receptors positions it as a candidate for further exploration in cancer therapies.

Industrial Applications

In industry, 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is being explored for:

- Material Science : Development of materials with unique thermal and energetic properties.

- Pharmaceutical Development : Its structural characteristics make it an attractive candidate for drug formulation.

Mecanismo De Acción

The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids and other functional groups, allowing it to mimic their biological activities. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related tetrazole-containing amines and their key properties, based on the provided evidence:

*Note: CAS No. "EN300-322395" in is ambiguously assigned to multiple compounds; this requires verification from primary sources.

Structural and Reactivity Insights

- Cyclobutane vs. Linear Chains : The cyclobutane ring in the target compound introduces ring strain, which may enhance electrophilic reactivity compared to the linear butan-1-amine analog . This strain could influence conformational flexibility in drug-receptor interactions.

- The cyclopropylmethyl analog (CAS 1797548-31-2) adds steric bulk and lipophilicity, which might improve membrane permeability in biological systems .

Actividad Biológica

1-(1H-1,2,3,4-Tetrazol-5-yl)cyclobutan-1-amine hydrochloride is a compound with significant biological potential due to its unique tetrazole structure. This article explores its biological activities, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

- Molecular Formula : C5H9N5·HCl

- Molecular Weight : 139.16 g/mol

- CAS Number : 1249656-01-6

The compound features a tetrazole ring, known for its ability to mimic carboxylic acids and other functional groups, which enhances its interaction with biological targets.

The biological activity of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing it to modulate enzyme activity and influence various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has shown promising results in preclinical studies for its anticancer activity. It was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HCT116 (Colon Cancer) | 10.5 |

| A549 (Lung Cancer) | 20.0 |

In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

- Study on Antimicrobial Efficacy : In a comparative study, 1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutan-1-amine hydrochloride was tested alongside standard antibiotics. Results indicated superior efficacy against resistant strains of Staphylococcus aureus compared to conventional treatments .

- Evaluation of Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on MCF-7 and HCT116 cell lines. The results showed a dose-dependent response with significant apoptosis observed at higher concentrations .

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry for designing new therapeutic agents. Its potential applications include:

- Drug Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Material Science : In the synthesis of materials with unique properties due to its structural characteristics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(1H-tetrazol-5-yl)cyclobutan-1-amine hydrochloride?

- Methodology :

- Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane ring. Ensure inert atmosphere conditions to prevent side reactions.

- Tetrazole Introduction : Employ Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide under acidic conditions (e.g., ZnCl₂ catalysis) .

- Amine Protection/Deprotection : Protect the amine group with Boc or Fmoc during synthesis to avoid undesired reactions. Final HCl treatment yields the hydrochloride salt .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm cyclobutane protons (δ 2.5–3.5 ppm) and tetrazole NH (δ 10–12 ppm). Compare with tetrazole derivatives in .

- HPLC : Use a polar embedded column (e.g., ACE Excel 3 C18-PFP) with UV detection at 254 nm. Purity ≥95% required for biological assays .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₅H₁₀N₅Cl: 184.06 g/mol) .

Q. What safety protocols are critical during handling?

- Guidelines :

- Use PPE (gloves, goggles) to avoid inhalation/contact (H303+H313+H333 hazards) .

- Store in a desiccator at 2–8°C to prevent hydrolysis of the tetrazole ring .

- Neutralize waste with 10% NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- The ring strain (≈26 kcal/mol in cyclobutane) increases susceptibility to ring-opening under basic conditions. Kinetic studies (e.g., Arrhenius plots) show faster SN2 reactions compared to cyclohexane analogs .

- Data :

| Reaction Condition | Rate Constant (k, s⁻¹) |

|---|---|

| pH 7.4, 25°C | 1.2 × 10⁻³ |

| pH 10, 25°C | 4.5 × 10⁻² |

Q. What contradictions exist in reported biological activity data for tetrazole-amine derivatives?

- Analysis :

- Antimicrobial Activity : Some studies report IC₅₀ = 5 µM against S. aureus , while others show no inhibition at 50 µM. Discrepancies may arise from assay conditions (e.g., cation-adjusted Mueller-Hinton vs. TSB media) .

- Cytotoxicity : Conflicting data on HEK-293 cell viability (50% vs. 90% at 10 µM) suggest batch-to-batch purity variations. Validate via orthogonal assays (MTT and LDH release) .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Approach :

- DFT Calculations : Use Gaussian 16 to model tetrazole tautomerism (1H vs. 2H forms). The 1H tautomer is 2.3 kcal/mol more stable, affecting solubility .

- ADMET Prediction : SwissADME predicts moderate intestinal absorption (LogP = 0.9) but poor BBB penetration (TPSA = 85 Ų). Modify via prodrug strategies (e.g., esterification) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.